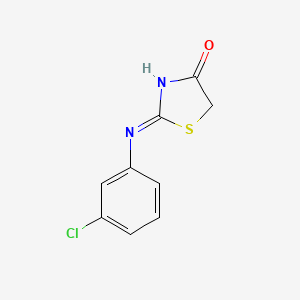
4-Thiazolidinone, 2-((m-chlorophenyl)imino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Thiazolidinone, 2-((m-chlorophenyl)imino)- is a heterocyclic compound featuring a thiazolidinone ring substituted with a meta-chlorophenyl imino group. This compound is part of the broader class of thiazolidinones, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 2-((m-chlorophenyl)imino)- typically involves the reaction of thiourea with chloroacetic acid in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the thiazolidinone ring . The general reaction scheme is as follows:
Formation of Intermediate: Thiourea reacts with chloroacetic acid to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the thiazolidinone ring.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the molar ratios of reactants. Catalysts and solvents may also be used to enhance the reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-Thiazolidinone, 2-((m-chlorophenyl)imino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-Thiazolidinone, 2-((m-chlorophenyl)imino)- is used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound exhibits significant antimicrobial activity. It has been studied for its potential to inhibit the growth of various bacterial and fungal strains .
Medicine
In medicine, 4-Thiazolidinone, 2-((m-chlorophenyl)imino)- has shown promise as an anticancer agent. Studies have demonstrated its ability to induce apoptosis in cancer cells, making it a candidate for further drug development .
Industry
Industrially, this compound is used in the development of new materials with specific properties, such as enhanced durability or resistance to microbial degradation .
Mécanisme D'action
The mechanism of action of 4-Thiazolidinone, 2-((m-chlorophenyl)imino)- involves its interaction with various molecular targets. In antimicrobial applications, it disrupts cell wall synthesis or interferes with essential enzymes. In anticancer applications, it induces apoptosis through the activation of caspases and the disruption of mitochondrial function .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Thiazolidinone, 2-((p-chlorophenyl)imino)-: Similar structure but with a para-chlorophenyl group.
4-Thiazolidinone, 2-((o-chlorophenyl)imino)-: Similar structure but with an ortho-chlorophenyl group.
4-Thiazolidinone, 2-((m-bromophenyl)imino)-: Similar structure but with a meta-bromophenyl group.
Uniqueness
4-Thiazolidinone, 2-((m-chlorophenyl)imino)- is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The meta-chlorophenyl group provides distinct steric and electronic effects compared to other positional isomers, potentially leading to different pharmacological profiles .
Propriétés
Numéro CAS |
20579-83-3 |
|---|---|
Formule moléculaire |
C9H7ClN2OS |
Poids moléculaire |
226.68 g/mol |
Nom IUPAC |
2-(3-chlorophenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C9H7ClN2OS/c10-6-2-1-3-7(4-6)11-9-12-8(13)5-14-9/h1-4H,5H2,(H,11,12,13) |
Clé InChI |
HDPOWWWAERDNOX-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)NC(=NC2=CC(=CC=C2)Cl)S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-ethyl-6-(piperazin-1-yl)-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine](/img/structure/B10886447.png)
![4-{[(2E)-2-cyano-3-(pyridin-3-yl)prop-2-enoyl]amino}benzoic acid](/img/structure/B10886452.png)
methanone](/img/structure/B10886453.png)
![3,4-dichloro-N'-{(E)-[3-(2-cyano-4-nitrophenoxy)phenyl]methylidene}benzohydrazide](/img/structure/B10886458.png)
![1-(2-Methoxyphenyl)-4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B10886466.png)
![6-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10886470.png)
![3-({4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methyl)-1H-indole](/img/structure/B10886472.png)
![(2,6-Dimethoxyphenyl){4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10886478.png)
![[(4-Sulfamoylphenyl)carbamoyl]methyl 2-(phenylformamido)pentanoate](/img/structure/B10886485.png)
![(4-Benzylpiperidin-1-yl)[1-(pyridin-4-ylmethyl)piperidin-3-yl]methanone](/img/structure/B10886491.png)
![4-(6-{4-[(4-Fluorobenzoyl)oxy]phenyl}-2-pyridyl)phenyl 4-fluorobenzoate](/img/structure/B10886492.png)
![2-{4-[1-(3-Phenylpropyl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B10886508.png)
![4-(9-{4-[(3,5-Ditert-butylbenzoyl)oxy]phenyl}-9H-fluoren-9-YL)phenyl 3,5-ditert-butylbenzoate](/img/structure/B10886534.png)

